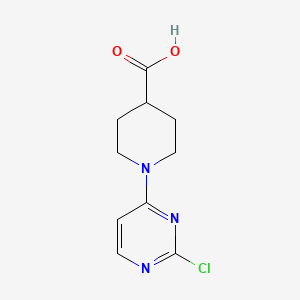

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKSKATXLAGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672069 | |

| Record name | 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208087-83-5 | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208087-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines information from chemical suppliers with established principles of organic chemistry and spectral analysis of analogous compounds to present a comprehensive profile. This guide includes a proposed synthetic pathway, predicted spectroscopic characteristics, and a discussion of its potential pharmacological relevance based on the known activities of related pyrimidine-piperidine derivatives.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound.[1] Its core structure consists of a piperidine-4-carboxylic acid moiety attached to a 2-chloropyrimidine ring.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1208087-83-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [1][2] |

| Molecular Weight | 241.67 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically available at ≥95% | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A feasible synthesis would involve the reaction of 2,4-dichloropyrimidine with piperidine-4-carboxylic acid. To avoid side reactions with the carboxylic acid group, it is often protected as an ester (e.g., ethyl ester) during the nucleophilic substitution step. The ester is then hydrolyzed to yield the final carboxylic acid product.

Experimental Workflow Diagram

References

An In-depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: Physicochemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data, this guide leverages robust computational predictions to characterize its core physicochemical parameters, including lipophilicity, aqueous solubility, and acid-base dissociation constants. Detailed, standardized experimental protocols for the determination of these properties are provided to facilitate further empirical investigation. Furthermore, this document explores the potential biological relevance of this molecule by examining the well-established pharmacology of structurally related piperidine and pyrimidine derivatives, proposing a hypothetical mechanism of action centered on the glutamatergic system. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on this chemical scaffold.

Introduction

The unique structural motif of this compound, which combines a substituted pyrimidine ring with a piperidine-4-carboxylic acid core, positions it as a compound of significant interest for drug discovery and development. The piperidine moiety is a prevalent feature in a wide array of central nervous system (CNS) active agents, often serving as a scaffold to modulate receptor affinity and pharmacokinetic properties. Similarly, the pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, including established pharmaceuticals. The strategic combination of these two pharmacophores suggests a potential for this compound to interact with various biological targets.

This guide aims to provide a detailed characterization of the physicochemical properties of this compound. A thorough understanding of these properties is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical determinant of its viability as a drug candidate. In the absence of extensive experimental data in the public domain, this document presents a summary of computationally predicted properties, offering a valuable preliminary assessment for researchers. To support further empirical studies, this guide also includes detailed experimental protocols for key physicochemical assays. Finally, a hypothetical biological context is explored, focusing on the potential modulation of glutamatergic signaling, a pathway implicated in a multitude of neurological functions and disorders.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to drug discovery, influencing everything from formulation to bioavailability. The following tables summarize the key identifiers and computationally predicted physicochemical parameters for this compound.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1208087-83-5[1][2][3] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂[1][2][3] |

| Molecular Weight | 241.67 g/mol [2] |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=NC(=CC=N2)Cl |

Predicted Physicochemical Data

The following data were predicted using the SwissADME web tool, a widely used and validated platform for in silico drug discovery.[4][5][6][7][8]

| Property | Predicted Value |

| Melting Point (°C) | ~200-250 (decomposition likely) |

| Boiling Point (°C) | 489.1 ± 35.0[3][9] |

| LogP (Octanol/Water) | 1.35 |

| Water Solubility (LogS) | -2.87 |

| Aqueous Solubility | Moderately soluble |

| pKa (Acidic) | 4.5 (Carboxylic Acid) |

| pKa (Basic) | 2.1 (Pyrimidine Ring Nitrogen) |

| Topological Polar Surface Area (TPSA) | 77.5 Ų |

| Number of Rotatable Bonds | 2 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Experimental Protocols

To facilitate the empirical validation of the predicted physicochemical properties, the following detailed experimental protocols are provided.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a dichloropyrimidine with a piperidine derivative.

Materials:

-

2,4-Dichloropyrimidine

-

Piperidine-4-carboxylic acid

-

A suitable non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or acetonitrile)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve piperidine-4-carboxylic acid and the base in the chosen solvent in a round-bottom flask.

-

Add 2,4-dichloropyrimidine to the solution. The reaction is typically performed at an elevated temperature to facilitate the substitution.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.

-

Extract the product into a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to yield the final compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially to approximately 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding a compound's ionization state at different pH values.

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent system (e.g., water or a co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration.

Determination of LogP

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed vigorously in a separatory funnel to allow for partitioning.

-

Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are then carefully separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological disorders.[11] Therefore, antagonists of the NMDA receptor are of significant interest as potential therapeutic agents.

Hypothetical Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates a hypothetical mechanism by which this compound might act as an antagonist at the NMDA receptor within a glutamatergic synapse.

In this proposed pathway, glutamate released from the presynaptic terminal would normally bind to and activate NMDA receptors on the postsynaptic membrane, leading to an influx of calcium ions and subsequent downstream signaling.[10][12][13][14][15] this compound, acting as an antagonist, would bind to the NMDA receptor, preventing its activation by glutamate. This would block the calcium channel, thereby inhibiting the downstream signaling cascades associated with receptor activation.[11][16] This mode of action could potentially mitigate the excitotoxic effects of excessive glutamate, suggesting therapeutic potential in conditions such as epilepsy, ischemic stroke, and neurodegenerative diseases.

Conclusion

This compound is a compound with a compelling structural framework that suggests potential for biological activity, particularly within the central nervous system. This technical guide has provided a foundational understanding of its physicochemical properties through robust computational predictions, filling a critical knowledge gap in the absence of extensive experimental data. The detailed experimental protocols presented herein offer a clear path for the empirical validation of these predictions, enabling a more complete characterization of this molecule.

Furthermore, the exploration of a hypothetical mechanism of action centered on NMDA receptor antagonism provides a rational basis for future pharmacological investigations. The potential for this compound to modulate glutamatergic signaling highlights its promise as a lead structure for the development of novel therapeutics for a range of neurological disorders. This guide serves as a valuable resource for researchers, providing the necessary physicochemical context and a plausible biological framework to stimulate and guide further research into this intriguing molecule.

References

- 1. This compound [cymitquimica.com]

- 2. This compound - CAS:1208087-83-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. Page loading... [guidechem.com]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. researchgate.net [researchgate.net]

- 7. phytojournal.com [phytojournal.com]

- 8. preprints.org [preprints.org]

- 9. (R)-1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylic acid CAS#: 1347758-06-8 [chemicalbook.com]

- 10. sysy.com [sysy.com]

- 11. NMDA receptor - Wikipedia [en.wikipedia.org]

- 12. cusabio.com [cusabio.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Monarch Initiative [next.monarchinitiative.org]

- 16. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1208087-83-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motif, combining a reactive chloropyrimidine moiety with a piperidine-4-carboxylic acid scaffold, makes it a valuable intermediate in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application as an intermediate in the development of GPR119 agonists for the treatment of type 2 diabetes. Detailed experimental protocols for its synthesis and relevant biological assays are also presented.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1208087-83-5 |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ |

| Molecular Weight | 241.67 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

| Purity | Typically available at ≥95% |

Synthesis

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a dichloropyrimidine with a piperidine derivative.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidine-4-carboxylic acid

-

2,4-Dichloropyrimidine

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Hydrochloric acid (for acidification)

-

Sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid in the chosen anhydrous solvent.

-

Base Addition: Add triethylamine to the solution to act as a base.

-

Addition of Dichloropyrimidine: Slowly add 2,4-dichloropyrimidine to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

This is a generalized protocol and may require optimization for specific laboratory conditions.

Application in Drug Discovery: GPR119 Agonists

This compound is a key intermediate in the synthesis of G-protein coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2]

GPR119 Signaling Pathway

Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively. Both of these effects contribute to improved glucose homeostasis.

Role as a Synthetic Intermediate

The carboxylic acid moiety of this compound can be readily converted to an amide, which is a common feature in many GPR119 agonists. The chloro-substituent on the pyrimidine ring can also be further modified through nucleophilic substitution reactions to introduce additional diversity.

Biological Evaluation of GPR119 Agonists

While specific biological data for this compound itself is not publicly available, the following is a typical experimental protocol for evaluating the activity of GPR119 agonists synthesized from this intermediate.

Experimental Protocol: In Vitro cAMP Assay

Objective: To determine the potency of a test compound as a GPR119 agonist by measuring the increase in intracellular cAMP levels.

Materials:

-

A cell line stably expressing the human GPR119 receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

Forskolin (as a positive control)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Multi-well plates

Procedure:

-

Cell Seeding: Seed the GPR119-expressing cells into multi-well plates and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test compound and add them to the cells. Include a vehicle control (DMSO) and a positive control (forskolin).

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the compound that elicits a half-maximal response).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of novel GPR119 agonists. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse libraries of compounds for drug discovery programs targeting type 2 diabetes and other metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working with this compound and in the broader field of GPR119 modulation.

References

Technical Guide: 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine-4-carboxylic acid moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The piperidine ring is a highly privileged scaffold in drug discovery, known to enhance druggability by improving pharmacokinetic properties and providing a versatile framework for structural modification.[1] The chloropyrimidine group often serves as a key reactive handle for further chemical elaboration, particularly through nucleophilic aromatic substitution reactions, allowing for the synthesis of diverse compound libraries for screening. This document provides a technical overview of the compound's properties, a representative synthetic protocol, and explores a potential signaling pathway where such a scaffold could be therapeutically relevant.

Core Compound Properties

A summary of the key quantitative and qualitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 241.67 g/mol | [2][3] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [2][4] |

| CAS Number | 1208087-83-5 | [2][3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥98% (as supplied by commercial vendors) | [4] |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=NC(=NC=C2)Cl | |

| InChI Key | InChIKey=SWHJALTCDYFGPU-UHFFFAOYSA-N |

Experimental Protocols

Representative Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a (2-chloropyrimidin-4-yl)piperidine derivative from 2,4-dichloropyrimidine and a suitable piperidine precursor.

Materials and Reagents:

-

Piperidine-4-carboxylic acid

-

2,4-Dichloropyrimidine

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF (10 mL per mmol of piperidine) in a round-bottom flask equipped with a magnetic stirrer, add diisopropylethylamine (2.5 equivalents).

-

Addition of Pyrimidine: Stir the mixture at room temperature for 10 minutes. To this solution, add 2,4-dichloropyrimidine (1.1 equivalents) portion-wise over 5 minutes.

-

Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Acidify the aqueous mixture to pH ~4-5 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel to yield the final product, this compound.

Potential Biological Relevance and Signaling Pathways

Piperidine and pyrimidine moieties are integral components of numerous kinase inhibitors used in oncology. The 2-chloropyrimidine group can act as a "hinge-binder" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a common feature in many ATP-competitive inhibitors. The piperidine-4-carboxylic acid portion can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and pharmacokinetic properties.

Given this context, a plausible target for a molecule based on this scaffold is a protein kinase involved in cancer cell proliferation, such as a cyclin-dependent kinase (CDK) or a receptor tyrosine kinase (RTK).

Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase

The following diagram illustrates a simplified signaling pathway initiated by a growth factor binding to its receptor tyrosine kinase. A hypothetical inhibitor based on the this compound scaffold could block this pathway at the receptor level, preventing downstream signaling that leads to cell proliferation.

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Experimental Workflow Visualization

The synthesis of this compound can be visualized as a multi-step workflow, from the initial reaction setup to the final purification.

Caption: General workflow for the synthesis and purification.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid|CAS 193538-28-2 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [cymitquimica.com]

Technical Guide: Structure Elucidation of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. The document outlines a probable synthetic route, predicted spectroscopic data based on its chemical structure, and detailed experimental protocols for key analytical techniques.

Compound Overview

This compound is a heterocyclic compound with the molecular formula C₁₀H₁₂ClN₃O₂ and a molecular weight of 241.67 g/mol .[1] Its structure consists of a piperidine-4-carboxylic acid moiety attached to a 2-chloropyrimidine ring. The presence of both a carboxylic acid and a reactive chloropyrimidine group makes it a potentially valuable building block in medicinal chemistry.

Chemical Structure:

Synthesis Pathway

A plausible and common method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and piperidine-4-carboxylic acid.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~8.10 | d | 1H | Pyrimidine H-6 |

| ~6.80 | d | 1H | Pyrimidine H-5 |

| ~4.30 | m | 2H | Piperidine H-2e, H-6e |

| ~3.10 | m | 2H | Piperidine H-2a, H-6a |

| ~2.50 | m | 1H | Piperidine H-4 |

| ~1.90 | m | 2H | Piperidine H-3e, H-5e |

| ~1.60 | m | 2H | Piperidine H-3a, H-5a |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (Carboxylic Acid) |

| ~161.5 | Pyrimidine C-4 |

| ~160.0 | Pyrimidine C-2 |

| ~158.0 | Pyrimidine C-6 |

| ~108.0 | Pyrimidine C-5 |

| ~45.0 | Piperidine C-2, C-6 |

| ~41.0 | Piperidine C-4 |

| ~28.0 | Piperidine C-3, C-5 |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 241/243 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |

| 196/198 | [M - COOH]⁺ |

| 168/170 | [M - C₅H₈O₂]⁺ |

| 112 | [C₄H₂ClN₂]⁺ (Chloropyrimidine fragment) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~2950 | C-H stretch (Aliphatic) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1550 | C=N and C=C stretch (Pyrimidine ring) |

| ~1200 | C-N stretch |

| ~780 | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) and a suitable base, such as diisopropylethylamine (DIPEA) (2.2 equivalents), in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Addition of Reagent: To the stirred solution, add 2,4-dichloropyrimidine (1 equivalent) portion-wise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Diagram of the Experimental Workflow

References

Navigating the Solubility of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a key intermediate in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document provides insights into its behavior in various organic solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Executive Summary

Predicted Solubility Profile

Based on the structural components of this compound, a qualitative solubility profile can be inferred. Piperidine-4-carboxylic acid is known to be soluble in polar solvents like water and alcohols due to the presence of both amino and carboxylic acid functional groups which can participate in hydrogen bonding.[1] The 2-chloropyrimidine part of the molecule is slightly soluble in water and soluble in alcohol.[2] The combination of these moieties suggests that the overall molecule will exhibit a degree of solubility in a range of polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The carboxylic acid and piperidine nitrogen can form strong hydrogen bonds with protic solvents. The 2-chloropyrimidine moiety is also known to be soluble in alcohols.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Soluble | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the molecule should allow for favorable dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | THF has moderate polarity and can accept hydrogen bonds, but the overall interaction may be weaker compared to more polar aprotic solvents. |

| Halogenated | Dichloromethane (DCM) | Sparingly Soluble | DCM is a relatively non-polar solvent. While it may solvate the chloropyrimidine portion to some extent, it is a poor solvent for the more polar carboxylic acid and piperidine functionalities. |

| Non-polar | Hexane, Toluene | Insoluble | The significant polarity imparted by the carboxylic acid and the nitrogen heterocycles will prevent dissolution in non-polar hydrocarbon solvents. Organic compounds with ionizable groups and hydrogen bonding capability tend to be less soluble in non-polar organic solvents.[3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask technique.[4]

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetonitrile)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial. This is to ensure that a saturated solution is formed.[4]

-

Add a known volume of the organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.[4]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample with the organic solvent as necessary to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards by HPLC.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the solubility of the compound in the organic solvent by taking into account the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not currently published, an understanding of its structural components allows for a reasoned qualitative prediction of its solubility profile. For drug development professionals and researchers requiring precise solubility data, the provided general experimental protocol and workflow offer a robust starting point for its determination. The successful application of this compound in synthesis and development will undoubtedly be enhanced by a thorough characterization of its physicochemical properties, with solubility being a critical parameter.

References

Spectroscopic and Synthetic Profile of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The provided experimental protocols are derived from established methodologies for the synthesis and characterization of similar pyrimidine and piperidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on spectral data from analogous compounds containing the 2-chloropyrimidine and piperidine-4-carboxylic acid moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.10 | d | 1H | H-6 (pyrimidine) | Expected to be a doublet due to coupling with H-5. |

| ~6.70 | d | 1H | H-5 (pyrimidine) | Expected to be a doublet due to coupling with H-6. |

| ~4.30 | m | 2H | Piperidine H-2eq, H-6eq | Protons adjacent to the nitrogen, deshielded by the pyrimidine ring. |

| ~3.20 | m | 2H | Piperidine H-2ax, H-6ax | |

| ~2.60 | tt | 1H | Piperidine H-4 | Methine proton at the carboxylic acid substitution position. |

| ~2.00 | m | 2H | Piperidine H-3eq, H-5eq | |

| ~1.80 | m | 2H | Piperidine H-3ax, H-5ax | |

| ~12.5 | br s | 1H | -COOH | Chemical shift can be variable and may not be observed depending on the solvent and concentration. |

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~175.0 | -COOH | Carboxylic acid carbonyl carbon. |

| ~162.0 | C-4 (pyrimidine) | Carbon attached to the piperidine nitrogen. |

| ~161.0 | C-2 (pyrimidine) | Carbon bearing the chlorine atom. |

| ~158.0 | C-6 (pyrimidine) | |

| ~108.0 | C-5 (pyrimidine) | |

| ~45.0 | Piperidine C-2, C-6 | Carbons adjacent to the nitrogen. |

| ~41.0 | Piperidine C-4 | Carbon bearing the carboxylic acid group. |

| ~28.0 | Piperidine C-3, C-5 |

Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 255/257 | 100/33 | [M]⁺ (Molecular Ion) with chlorine isotope pattern |

| 210/212 | 60/20 | [M - COOH]⁺ |

| 182/184 | 40/13 | [M - C₅H₈O₂]⁺ (Loss of piperidine carboxylic acid moiety) |

| 154 | 30 | [M - Cl - C₄H₈N]⁺ |

| 113 | 50 | [C₄H₂ClN₂]⁺ (Chloropyrimidine fragment) |

| 129 | 70 | [C₅H₉NO₂]⁺ (Piperidine-4-carboxylic acid fragment) |

Experimental Protocols

The following are detailed protocols for the synthesis and spectroscopic analysis of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

This synthesis involves a nucleophilic aromatic substitution reaction.

Materials:

-

2,4-Dichloropyrimidine

-

Piperidine-4-carboxylic acid

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperidine-4-carboxylic acid (1.0 eq) in DMF (10 mL/mmol) is added triethylamine (2.5 eq).

-

The mixture is stirred at room temperature for 10 minutes.

-

2,4-Dichloropyrimidine (1.1 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at 80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After cooling to room temperature, the reaction mixture is diluted with water and acidified to pH 3-4 with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the title compound.

NMR Spectroscopic Analysis

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Mass Spectrometric Analysis

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

-

For EI-MS, dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

For ESI-MS, prepare a solution of the sample in a mixture of acetonitrile and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode) at a concentration of about 10-100 µg/mL.

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or a liquid chromatography system/syringe pump (for ESI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow and Pathway Diagrams

Caption: Synthetic workflow for this compound.

Commercial Availability and Technical Profile of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a key building block for researchers and professionals in drug discovery and development. This document details its commercial availability, physicochemical properties, a plausible synthetic protocol, and its relevance in significant signaling pathways.

Introduction

This compound (CAS No. 1208087-83-5) is a heterocyclic compound that has garnered interest as a versatile intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a reactive chloropyrimidine moiety and a piperidine-4-carboxylic acid scaffold, makes it a valuable precursor for developing novel therapeutics, particularly targeting G-protein coupled receptors (GPCRs) and protein-protein interactions.

Physicochemical Properties

| Property | Value |

| CAS Number | 1208087-83-5 |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ |

| Molecular Weight | 241.67 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95%, with some suppliers offering ≥98% |

Commercial Availability

This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| 3W Pharm | CB62770 | 97% | 1 g | $300.00 |

| 97% | 5 g | $902.00 | ||

| CymitQuimica | IN-DA0095PY | 98% | 100 mg | €44.00 |

| 98% | 250 mg | €58.00 | ||

| 98% | 1 g | €125.00 | ||

| 98% | 5 g | €285.00 | ||

| 98% | 10 g | €683.00 | ||

| Baoji Guokang | GK-XXXX | 95% | Milligram to Kilogram scales available upon request | ~$89.94/mg (indicative) |

| ChemUniverse | N/A | N/A | Available upon request | Price on request |

| Capot Chemical | N/A | 98% | Available upon request | Price on request |

Note: Prices are indicative and were retrieved from publicly available sources. Final pricing may vary.

Plausible Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom on a pyrimidine ring by the secondary amine of a piperidine derivative. The following protocol is a plausible method adapted from general procedures for similar reactions.

Reaction: 2,4-Dichloropyrimidine with Piperidine-4-carboxylic acid.

Materials:

-

Piperidine-4-carboxylic acid

-

2,4-Dichloropyrimidine

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Acetonitrile (CH₃CN) or a similar polar aprotic solvent

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (EtOAc) for extraction

-

Methanol (MeOH) for purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid in a mixture of acetonitrile and water.

-

Addition of Base: Add an excess of sodium bicarbonate to the solution to act as a base and acid scavenger.

-

Addition of Pyrimidine: Add 2,4-dichloropyrimidine to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Extract the aqueous layer with ethyl acetate to remove any unreacted 2,4-dichloropyrimidine and organic impurities.

-

Purification (Aqueous Layer): Concentrate the remaining aqueous layer. Add methanol to the residue and stir. Filter the mixture to remove insoluble salts.

-

Acidification and Precipitation: Concentrate the filtrate and redissolve the residue in water. Carefully add 6N HCl dropwise to adjust the pH to approximately 4-5. A precipitate of the desired product should form.

-

Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Further Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Potential Applications and Relevant Signaling Pathways

This molecule is a valuable building block for the synthesis of inhibitors targeting key biological pathways implicated in various diseases.

GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for the treatment of type 2 diabetes.[1] The 1-(2-pyrimidin-4-yl)piperidine scaffold is a common feature in known GPR119 agonists.

Caption: GPR119 signaling pathway upon agonist binding.

MDM2-p53 Interaction Inhibitors for Cancer Therapy

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation.[2] Inhibiting the MDM2-p53 interaction can restore p53 function, leading to tumor cell death. Piperidine-based scaffolds have been explored for the development of potent MDM2 inhibitors.

Caption: Inhibition of the MDM2-p53 interaction.

Conclusion

This compound is a commercially accessible and highly valuable scaffold for the synthesis of novel drug candidates. Its utility in developing modulators for critical signaling pathways such as GPR119 and MDM2-p53 highlights its potential in addressing significant unmet medical needs in metabolic diseases and oncology. This guide provides a foundational resource for researchers to procure, synthesize, and utilize this important chemical entity in their discovery programs.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute an endorsement of any specific supplier or experimental protocol. All laboratory work should be conducted by qualified professionals in accordance with established safety guidelines.

References

The Chloropyrimidine Group: A Linchpin in Modern Drug Discovery and Biological Activity

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chloropyrimidine moiety has emerged as a critical pharmacophore in contemporary medicinal chemistry, demonstrating remarkable versatility and potency across a spectrum of biological targets. This in-depth technical guide explores the multifaceted role of the chloropyrimidine group in conferring biological activity, with a particular focus on its function as a covalent inhibitor and a privileged scaffold in drug design. This document provides a detailed overview of its mechanism of action, structure-activity relationships, and its application in the development of targeted therapeutics, particularly in oncology.

The Dual Role of the Chloropyrimidine Group: Scaffold and Warhead

The chloropyrimidine core serves a dual purpose in drug design. As a heterocyclic aromatic scaffold, it provides a rigid framework for the spatial orientation of various substituents, enabling precise interactions with biological targets.[1][2][3] Its nitrogen atoms can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule within the active sites of enzymes.[4]

More significantly, the presence of one or more chlorine atoms transforms the pyrimidine ring into an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues on target proteins. This covalent inhibition is a key mechanism driving the high potency and prolonged duration of action of many chloropyrimidine-based drugs.[4][5]

Mechanism of Covalent Inhibition: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism by which chloropyrimidines exert their covalent inhibitory effect is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[6][7][8] In this two-step addition-elimination process, a nucleophilic amino acid residue, typically a cysteine, within the target protein attacks the electron-deficient carbon atom of the pyrimidine ring that is bonded to the chlorine atom. This forms a transient, negatively charged intermediate known as a Meisenheimer complex.[9][10][11] The aromaticity of the pyrimidine ring is then restored by the expulsion of the chloride ion, resulting in a stable, covalent bond between the drug and the protein.[6][7] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring is crucial for activating the ring towards nucleophilic attack.[6]

Chloropyrimidine in Kinase Inhibition: A Privileged Scaffold

The chloropyrimidine scaffold is particularly prominent in the development of kinase inhibitors.[4][12] Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[12] Chloropyrimidine-based compounds have been successfully designed to target a variety of kinases, often exhibiting high potency and selectivity.

Key Kinase Targets and Signaling Pathways

Several critical oncogenic signaling pathways are effectively targeted by chloropyrimidine-containing inhibitors.

-

Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[12] Chloropyrimidine derivatives can covalently bind to a cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity and downstream signaling.

-

BCR-ABL Signaling: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Chloropyrimidine-based inhibitors have been developed to target the ATP-binding site of the ABL kinase domain, effectively suppressing its activity and inducing apoptosis in leukemic cells.

-

c-Src Signaling: c-Src is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration. Its overexpression or activation is implicated in several cancers. Chloropyrimidine derivatives can act as ATP-competitive inhibitors of c-Src.

-

Mitogen- and Stress-Activated Kinase 1 (MSK1) Signaling: MSK1 is a nuclear serine/threonine kinase involved in the regulation of gene expression in response to stress and mitogens. Covalent inhibitors based on a chloropyrimidine scaffold have been developed to target a cysteine residue in the C-terminal kinase domain of MSK1.[4][5]

Quantitative Analysis of Biological Activity

The potency of chloropyrimidine-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 data for various chloropyrimidine derivatives against different kinase targets.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2,5-Dichloropyrimidine Derivative | MSK1 CTKD | 200 | [4] |

| 2-Amino-4-aryl-5-chloropyrimidine | VEGFR-2 | Varies | [13] |

| 2-Amino-4-aryl-5-chloropyrimidine | CDK1 | Varies | [13] |

| Pyrimidine Derivative | CAMKIV | 39,000 | [14] |

| Imidazopyrimidine Derivative | A549 (Lung Carcinoma) | 5,988 | [15] |

| Indazol-pyrimidine Derivative | MCF-7 (Breast Cancer) | 1,629 | [16] |

| Indazol-pyrimidine Derivative | Caco2 (Colon Cancer) | Varies | [16] |

Experimental Protocols for Biological Activity Assessment

The evaluation of the biological activity of chloropyrimidine-based compounds involves a range of in vitro assays. Detailed methodologies for key experiments are provided below.

Covalent Kinase Inhibitor Assay

This assay is designed to determine the kinetic parameters of covalent inhibitors, including the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).[1][3][5][17]

Materials:

-

Purified target kinase

-

Chloropyrimidine-based inhibitor

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Pre-incubation: Incubate the purified kinase with varying concentrations of the chloropyrimidine inhibitor for different time points to allow for covalent bond formation.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction using a suitable quenching agent.

-

Signal Detection: Measure the kinase activity using an appropriate detection method, such as luminescence or fluorescence, which typically quantifies the amount of product (e.g., ADP) formed.

-

Data Analysis: Plot the enzyme activity against the pre-incubation time for each inhibitor concentration. Fit the data to a kinetic model for covalent inhibition to determine the values of Ki and kinact.[5]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Chloropyrimidine-based test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the chloropyrimidine compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of the compound.

Western Blotting for Target Inhibition

Western blotting is used to detect the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement and inhibition in a cellular context.

Materials:

-

Cultured cells

-

Chloropyrimidine-based inhibitor

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the inhibitor, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein, followed by an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) target protein to normalize for protein loading.

Pharmacokinetics and ADME Properties

The success of a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][18][19] Pyrimidine-based drugs exhibit a wide range of pharmacokinetic properties that can be modulated through chemical modifications.[1][2]

Key ADME Parameters for Chloropyrimidine-Based Drugs:

| Parameter | Description | Typical Assays |

| Absorption | The process by which a drug enters the bloodstream. | Caco-2 permeability assay, PAMPA |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Plasma protein binding assays |

| Metabolism | The chemical modification of a drug by the body, primarily in the liver. | Liver microsome stability assays, CYP450 inhibition assays |

| Excretion | The removal of a drug and its metabolites from the body. | In vivo pharmacokinetic studies in animal models |

| hERG Inhibition | Potential for cardiotoxicity through inhibition of the hERG potassium channel. | Automated patch-clamp assays |

Systematic modification of the substituents on the chloropyrimidine scaffold can be employed to optimize these ADME properties, thereby improving the overall drug-like characteristics of the molecule.[1][18]

Conclusion

The chloropyrimidine group represents a powerful and versatile tool in the arsenal of medicinal chemists. Its ability to act as both a structural scaffold and a reactive warhead for covalent inhibition has led to the development of highly potent and selective drugs, particularly in the field of oncology. A thorough understanding of its mechanism of action, structure-activity relationships, and pharmacokinetic properties is essential for the continued design and development of novel therapeutics that leverage the unique attributes of this important pharmacophore. This guide provides a foundational resource for researchers and drug development professionals working with this promising class of compounds.

References

- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies | MDPI [mdpi.com]

- 17. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine-4-Carboxylic Acid Moiety: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a crucial building block in the design and synthesis of a diverse array of therapeutic agents. Its inherent structural and physicochemical properties, including a three-dimensional conformation that can mimic endogenous ligands and the ability to be readily functionalized, have established it as a valuable component in the drug discovery pipeline. This technical guide provides a comprehensive overview of the significance of the piperidine-4-carboxylic acid moiety, detailing its synthesis, conformational analysis, and applications across various therapeutic areas. It further presents a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a resource for researchers in the field.

Core Attributes and Significance in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many approved drugs.[1][2][3][4] The incorporation of a carboxylic acid group at the 4-position endows the scaffold with several advantageous properties for drug design. This moiety can act as a key pharmacophoric element, engaging in crucial hydrogen bonding and ionic interactions with biological targets.[5] Furthermore, the piperidine ring itself is metabolically stable and can improve the pharmacokinetic properties of a drug candidate.[3]

The versatility of the piperidine-4-carboxylic acid scaffold is significantly enhanced by the use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group on the nitrogen atom.[6] N-Boc-piperidine-4-carboxylic acid is a widely used intermediate in pharmaceutical synthesis, as the Boc group allows for selective reactions at the carboxylic acid functionality without interference from the piperidine nitrogen.[6] This protecting group can be easily removed under mild acidic conditions, enabling further derivatization of the nitrogen atom at a later stage of the synthesis.[6]

Therapeutic Applications and Biological Targets

Derivatives of piperidine-4-carboxylic acid have demonstrated significant activity against a wide range of biological targets, leading to their investigation in numerous therapeutic areas.

Central Nervous System (CNS) Disorders

The piperidine-4-carboxylic acid moiety serves as a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7][8] This has led to the development of numerous derivatives targeting GABA receptors and transporters for the potential treatment of epilepsy, anxiety, and other neurological disorders.[4][9][10]

Pain Management (Opioid Receptors)

A significant application of this scaffold is in the development of potent analgesics targeting opioid receptors. The 4-anilidopiperidine core, a key structural feature of the potent synthetic opioid fentanyl and its analogs, is often derived from piperidine-4-carboxylic acid.[11][12] The orientation of substituents on the piperidine ring plays a crucial role in determining the binding affinity and selectivity for µ, δ, and κ opioid receptors.[13]

Other Therapeutic Areas

Beyond the CNS, piperidine-4-carboxylic acid derivatives have been explored as:

-

Anti-inflammatory agents: By targeting enzymes such as calpains.

-

Antimicrobial agents: Showing activity against various bacterial and fungal pathogens.[14]

-

Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.[15][16]

-

Cardiovascular drugs: Modulating the activity of various receptors and enzymes involved in cardiovascular function.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of various piperidine-4-carboxylic acid derivatives against different targets. This data is essential for understanding structure-activity relationships (SAR) and for guiding the design of new and more potent compounds.

Table 1: Opioid Receptor Binding Affinities of Piperidine-4-Carboxylic Acid Derivatives

| Compound | Target | Assay Type | Ki (nM) | Reference |

| Compound 2 | MOR | Radioligand Binding | 25.8 | [13] |

| DOR | Radioligand Binding | 33.0 | [13] | |

| KOR | Radioligand Binding | >1000 | [13] | |

| Compound 4 | MOR | Radioligand Binding | 1.8 | [13] |

| DOR | Radioligand Binding | 10.5 | [13] | |

| KOR | Radioligand Binding | 185 | [13] | |

| Compound 5 | MOR | Radioligand Binding | 2.3 | [13] |

| DOR | Radioligand Binding | 12.1 | [13] | |

| KOR | Radioligand Binding | 256 | [13] | |

| Fentanyl | µOR | Radioligand Binding | - | [12] |

| Carfentanil | µOR | Radioligand Binding | 0.22 | [12] |

Table 2: Enzyme Inhibition Data for Piperidine-4-Carboxamide Derivatives

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (nM) | Reference |

| 11f | µ-Calpain | Reversible | - | 30 | [17] |

| 11j | µ-Calpain | Reversible | - | 9 | [17] |

| Cpd-41 | Secretory Glutaminyl Cyclase (sQC) | - | 34 | - | [18] |

| 844 | M. abscessus DNA gyrase | - | - | - | [14] |

| 844-TFM | M. abscessus DNA gyrase | - | - | - | [14] |

Table 3: GABA-A Receptor Activity of Piperidine-4-Carboxylic Acid and Analogs

| Compound | Receptor Subtype(s) | Activity | Emax (%) | Reference |

| Isonipecotic Acid (P4C) | α1, α2, α3, α5 | Partial Agonist | 46-57 | [7] |

| α4, α6 | Full/Near-Full Agonist | 83-104 | [7] | |

| Piperidine-4-sulphonic acid (P4S) | GABA-A | Agonist | - | [19][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, including the synthesis of a common intermediate and representative biological assays.

Synthesis of N-Boc-piperidine-4-carboxylic acid

Method 1: From Piperidine-4-carboxylic acid

-

Materials: Piperidine-4-carboxylic acid, Di-tert-butyl dicarbonate (Boc)₂O, Sodium carbonate, Sodium bicarbonate, Hydrochloric acid (3 M), Ethyl acetate, Anhydrous sodium sulfate, Diethyl ether.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dissolve piperidine-4-carboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate in water under an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in diethyl ether dropwise to the reaction mixture.

-

Stir the reaction at 30°C for 22 hours.

-

Extract the reaction mixture with diethyl ether to remove unreacted di-tert-butyl dicarbonate.

-

Adjust the pH of the aqueous phase to 2-3 with 3 M hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

-

Biological Assay Protocols

Protocol 1: Opioid Receptor Radioligand Binding Assay [11]

-

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

-

Materials:

-

Membrane preparation from cells expressing the human µ-opioid receptor.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).

-

Unlabeled Competitor: Test compound (e.g., a piperidine-4-carboxylic acid derivative).

-

Non-specific Binding (NSB) control: Naloxone (10 µM final concentration).

-

96-well microplates, glass fiber filters, scintillation vials, liquid scintillation cocktail, filtration apparatus, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Assay Buffer, [³H]DAMGO, and membrane preparation.

-

Competition Binding: Test compound dilution, [³H]DAMGO, and membrane preparation.

-

Non-specific Binding (NSB): Naloxone, [³H]DAMGO, and membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold Wash Buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Calpain Inhibition Assay [21]

-

Objective: To determine the IC50 value of a test compound for calpain-1.

-

Materials:

-